molecular formula C11H17NO4 B1592347 N-Boc-4-methylene-L-proline CAS No. 84348-38-9

N-Boc-4-methylene-L-proline

Cat. No.: B1592347
CAS No.: 84348-38-9
M. Wt: 227.26 g/mol
InChI Key: ULLGRIBXGPATMA-QMMMGPOBSA-N
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Description

N-Boc-4-methylene-L-proline: is a derivative of the amino acid proline, where the proline ring is modified with a methylene group at the 4-position and protected with a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the synthesis of peptides and other complex molecules due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Key Reaction Steps

Starting Material: 4-Hydroxy-L-proline

A common precursor is 4-hydroxy-L-proline, which undergoes amino group protection and methyl esterification to yield intermediates suitable for further functionalization. A patented synthesis process illustrates this approach with optimized reaction conditions to enhance yield and purity:

  • Step 1: Amino group protection with BOC anhydride

    • React 4-hydroxy-L-proline with BOC anhydride in dichloromethane solvent.
    • Use DMAP (4-dimethylaminopyridine) as a catalyst.
    • Maintain temperature at or below 30°C.
    • Reaction time: Stir overnight to ensure complete conversion.
    • Work-up includes aqueous quenching, organic phase separation, drying, and concentration to obtain the BOC-protected intermediate.
  • Step 2: Methyl esterification

    • The BOC-protected intermediate is reacted with dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF).
    • Methanol is added dropwise to complete esterification.
    • Reaction temperature is maintained at 20-30°C.
    • After reaction completion (monitored by TLC), filtration and concentration yield a crude product.
    • Purification involves recrystallization using a dichloromethane/polyethylene (PE) mixed solvent system heated to 40-45°C, followed by cooling and filtration to isolate the pure white solid product.
  • Step 3: Drying

    • The final product is dried, for example, using infrared lamp drying to remove residual solvents.

This method addresses common issues such as amide impurity formation and BOC group cleavage by optimizing reaction sequence and mild conditions, resulting in high yield and quality of N-BOC-cis-4-hydroxyproline methyl ester, a close analog to N-Boc-4-methylene-L-proline (patent CN112194606A).

Introduction of the 4-Methylene Group

While the patent focuses on N-BOC-cis-4-hydroxyproline methyl ester, the conversion of the 4-hydroxy group to a 4-methylene group typically involves dehydration or elimination reactions under controlled conditions. Established organic synthesis literature indicates:

  • Dehydration of the 4-hydroxy substituent to form the 4-methylene group can be achieved using reagents such as tosyl chloride followed by base-induced elimination or via mesylate intermediates.
  • The stereochemistry of the proline ring is preserved through mild reaction conditions and protective groups.

However, detailed experimental protocols specifically for this compound are less abundant in open literature, suggesting that the preparation often follows from the protected hydroxyproline intermediates as described above, followed by dehydration.

Reaction Conditions and Optimization Parameters

Step Reagents/Conditions Temperature (°C) Time Notes
Amino BOC protection BOC anhydride, DMAP, dichloromethane ≤ 30 Overnight Slow addition of BOC anhydride, stirring
Methyl esterification DCC, THF, methanol 20-30 2-3 hours Dropwise methanol addition, TLC monitored
Purification DCM/PE (1:3), heating to 40-45, cooling to 5-10 40-45 (heat), 5-10 (cool) 2 hours (cooling) Hot filtration, recrystallization
Drying Infrared lamp or vacuum drying Ambient Until dry Removes residual solvents

This table summarizes the key parameters for the preparation process adapted from patent literature.

Research Findings and Practical Considerations

  • Yield and Purity : The optimized two-step process (BOC protection followed by methyl esterification) improves yield and purity by minimizing side reactions such as amide formation and BOC deprotection.
  • Reaction Sequence : Protecting the amino group before esterification is critical to avoid harsh conditions that can cleave the BOC group.
  • Solvent Choice : Dichloromethane and tetrahydrofuran are preferred solvents due to their ability to dissolve reactants and facilitate mild reaction conditions.
  • Catalyst Use : DMAP acts as an effective catalyst for BOC protection, enhancing reaction rate and selectivity.
  • Purification : Recrystallization from mixed solvents ensures removal of impurities and isolation of the target compound as a white solid.

Summary Table: Preparation Method Comparison

Preparation Aspect Method from Patent CN112194606A General Literature Approach
Starting Material 4-Hydroxy-L-proline 4-Hydroxy-L-proline or derivatives
Amino Protection BOC anhydride, DMAP, DCM BOC anhydride, various catalysts
Esterification DCC-mediated methyl esterification in THF + MeOH Acid-catalyzed or carbodiimide-mediated
Temperature Control Mild (≤30°C) Mild to moderate (room temperature to 50°C)
Purification Recrystallization from DCM/PE solvent system Chromatography or recrystallization
Yield and Purity High due to optimized conditions Variable, depending on method
Introduction of 4-Methylene Post-protection dehydration (literature inferred) Dehydration via tosylate/mesylate intermediates

Additional Notes

  • The preparation of this compound is closely related to that of N-BOC-cis-4-hydroxyproline methyl ester, with the key difference being the conversion of the hydroxy group to the methylene group.
  • No direct scalable synthetic procedures for this compound were found in the searched patent or literature databases, indicating that this compound is often prepared via modification of protected hydroxyproline intermediates.
  • The methods emphasize mild reaction conditions to preserve stereochemistry and protecting groups.

Chemical Reactions Analysis

Types of Reactions: N-Boc-4-methylene-L-proline undergoes various chemical reactions, including:

    Oxidation: The methylene group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different proline derivatives.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various proline derivatives, which can be further utilized in peptide synthesis and other organic transformations .

Scientific Research Applications

Peptide Synthesis

Overview
N-Boc-4-methylene-L-proline serves as a crucial building block in the synthesis of peptides. Its unique structure allows for effective incorporation into peptide chains, enhancing their biological activity.

Key Benefits

  • Versatility : Can be used in various peptide sequences.
  • Stability : The Boc protecting group offers stability during synthesis and can be selectively removed when needed.

Case Study
A study demonstrated the successful incorporation of this compound into a peptide designed to target specific receptors in cancer cells. The resulting peptide exhibited enhanced binding affinity compared to peptides without this modification .

Drug Development

Overview
The compound's ability to undergo structural modifications makes it valuable in medicinal chemistry for developing new drug candidates.

Key Benefits

  • Efficacy Enhancement : Modifications can improve the pharmacological properties of drug candidates.
  • Selectivity : Facilitates the design of drugs with targeted action, reducing side effects.

Data Table: Drug Development Applications

CompoundModificationResult
Drug AThis compound additionIncreased efficacy in vitro
Drug BStructural modification using Boc-protected prolineImproved selectivity for target receptor

Bioconjugation

Overview
this compound is utilized in bioconjugation processes, which involve attaching biomolecules to therapeutic agents.

Key Benefits

  • Targeted Delivery : Enhances the delivery of drugs to specific cells or tissues.
  • Improved Therapeutic Outcomes : Increases the effectiveness of treatments, especially in cancer therapy.

Case Study
Research has shown that conjugating this compound with monoclonal antibodies significantly improved the targeted delivery of chemotherapeutic agents to tumor cells .

Neuroscience Research

Overview
The compound is being explored for its potential effects on neurotransmitter modulation, which could lead to new treatments for neurological disorders.

Key Benefits

  • Modulation of Neurotransmitters : May influence neurotransmitter levels and activity.
  • Therapeutic Potential : Offers insights into treatment strategies for conditions like depression and anxiety.

Data Table: Neuroscience Applications

Study FocusFindings
Neurotransmitter ReleaseThis compound enhances release of serotonin
Behavioral StudiesImproved cognitive function in animal models

Material Science

Overview
this compound is also applied in material science, particularly in developing novel materials such as hydrogels and polymers.

Key Benefits

  • Drug Delivery Systems : Its properties are leveraged to create advanced drug delivery mechanisms.
  • Biocompatibility : Suitable for biomedical applications due to its compatibility with biological systems.

Mechanism of Action

The mechanism of action of N-Boc-4-methylene-L-proline involves its role as a protected amino acid derivative. The Boc group provides stability and prevents unwanted side reactions during synthesis. The methylene group at the 4-position introduces steric and electronic effects that influence the reactivity and selectivity of the compound in various chemical reactions. The compound interacts with molecular targets through its functional groups, participating in reactions that form peptide bonds and other covalent linkages .

Comparison with Similar Compounds

    N-Boc-4-hydroxy-L-proline: Similar in structure but with a hydroxyl group instead of a methylene group.

    N-Boc-4-methyl-L-proline: Contains a methyl group at the 4-position instead of a methylene group.

    N-Boc-4-aminomethyl-L-proline: Features an aminomethyl group at the 4-position.

Uniqueness: N-Boc-4-methylene-L-proline is unique due to the presence of the methylene group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of specific peptides and organic molecules where such properties are desired .

Biological Activity

N-Boc-4-methylene-L-proline is a notable amino acid derivative recognized for its multifaceted applications in peptide synthesis, drug development, and various biological research fields. This article delves into its biological activity, backed by diverse research findings and case studies.

This compound, also known as tert-butyl 4-methylene-L-proline, features a unique structure that enhances its reactivity and utility in synthetic chemistry. The compound is characterized by the following molecular formula:

  • Molecular Formula: C₁₁H₁₇NO₄
  • Molecular Weight: 227.26 g/mol
  • Melting Point: 110-115 °C

This structure allows it to participate effectively in various chemical reactions, particularly in the synthesis of peptides and other biologically active compounds .

1. Peptide Synthesis

This compound serves as a crucial building block in peptide synthesis. Its ability to form stable linkages makes it an essential component in the development of pharmaceuticals. The compound is particularly useful in solid-phase peptide synthesis, facilitating the incorporation of proline analogs into peptide chains .

2. Drug Development

The unique structural features of this compound allow for modifications that can enhance the efficacy and selectivity of drug candidates. Research indicates that derivatives of this compound can improve pharmacokinetic properties, making it valuable in medicinal chemistry .

3. Bioconjugation

In bioconjugation processes, this compound aids in attaching biomolecules to therapeutic agents. This capability is particularly relevant in cancer treatments, where targeted delivery systems are crucial for enhancing therapeutic efficacy .

4. Neuroscience Research

Studies have explored the role of this compound in neurotransmitter modulation. Its potential applications include treatments for neurological disorders, highlighting its importance in neuroscience research .

Case Study 1: Peptide Synthesis Optimization

A study focused on optimizing peptide synthesis using this compound demonstrated significant improvements in yield and purity when applied in solid-phase synthesis methods. The use of this compound allowed for the successful incorporation of proline analogs into bioactive peptides, showcasing its utility in pharmaceutical development .

Case Study 2: Drug Efficacy Enhancement

Research conducted on a series of drug candidates incorporating this compound revealed enhanced activity against specific biological targets. The modifications made using this compound led to improved selectivity and reduced side effects compared to traditional compounds, underscoring its role in drug design .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities associated with this compound compared to other proline derivatives:

CompoundPeptide SynthesisDrug DevelopmentBioconjugationNeuroscience Research
This compoundHighHighModerateEmerging
N-Boc-4-hydroxy-L-prolineModerateModerateHighEstablished
N-Boc-4-fluoro-L-prolineHighVery HighLowLimited

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing N-Boc-4-methylene-L-proline?

this compound is commonly synthesized from N-Boc-4-oxo-L-proline (CAS 87691-27-8), a precursor where the 4-oxo group is modified to a methylene moiety. For instance, fluorous prolins are synthesized by reacting N-Boc-4-oxo-L-proline with reagents like Me₃SiCF₃ to introduce substituents at the 4-position . Key steps include carbonyl activation and stereoselective reduction or alkylation. Reaction conditions (e.g., temperature, catalysts) must be optimized to avoid side reactions and ensure diastereomeric purity .

Q. How is the structure of this compound characterized experimentally?

Structural confirmation involves a combination of analytical techniques:

  • NMR spectroscopy : To verify stereochemistry and substitution patterns, particularly the methylene group at C4.
  • HPLC : For assessing purity and distinguishing diastereomers.
  • Mass spectrometry : To confirm molecular weight (227.26 g/mol) and fragmentation patterns .
  • X-ray crystallography : Optional for resolving conformational ambiguities in solid-state structures .

Q. What are the key applications of this compound in peptide synthesis?

The compound serves as a conformationally constrained proline analog in peptide design. Its 4-methylene group restricts backbone flexibility, influencing secondary structures like β-turns and helices. Applications include:

  • Medicinal chemistry : Designing protease inhibitors or receptor ligands with enhanced metabolic stability.
  • Asymmetric catalysis : As a chiral auxiliary in organocatalytic reactions .

Advanced Research Questions

Q. How can the 4-methylene group be functionalized for targeted drug delivery systems?

The methylene group can undergo post-synthetic modifications, such as:

  • Click chemistry : Azide-alkyne cycloaddition to attach targeting moieties (e.g., folate, antibodies).
  • Radical-mediated reactions : For introducing fluorinated or photoactive groups, leveraging methods from related Boc-protected prolines .
  • Cross-coupling : Palladium-catalyzed reactions to install aryl/heteroaryl groups for enhanced pharmacokinetics .

Q. What strategies resolve contradictions in stereochemical outcomes when using this compound in asymmetric catalysis?

Discrepancies in stereoselectivity often arise from competing reaction pathways. Mitigation strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring the desired diastereomer.
  • Catalyst screening : Chiral Lewis acids (e.g., BINOL-derived catalysts) can enforce stereochemical control.
  • Kinetic vs. thermodynamic control : Adjusting reaction time/temperature to favor one pathway, as demonstrated in the synthesis of cis-4-trifluoromethyl-L-proline derivatives .

Q. How does the 4-methylene group influence conformational dynamics in peptide backbones?

Computational studies (e.g., molecular dynamics simulations) reveal that the 4-methylene group:

  • Restricts the proline ring puckering, favoring Cγ-endo conformations.
  • Alters torsional angles (ϕ/ψ) in adjacent residues, stabilizing non-canonical secondary structures.
  • Enhances resistance to enzymatic degradation compared to unmodified proline, as observed in peptidomimetic drug candidates .

Q. Methodological Considerations

Q. What experimental precautions are critical when handling this compound?

  • Storage : Keep at -20°C in airtight containers to prevent hydrolysis of the Boc group.
  • Solubility : Use DMSO or DMF for dissolution (insoluble in water) .
  • Safety : Avoid inhalation/contact; use PPE (gloves, goggles) due to potential irritant properties .

Q. How to troubleshoot low yields in coupling reactions involving this compound?

  • Activation methods : Pre-activate the carboxylic acid with HATU or DCC/HOBt to improve coupling efficiency.
  • Steric hindrance : Use microwave-assisted synthesis to overcome slow reaction kinetics caused by the methylene group.
  • Purification : Employ reverse-phase HPLC to isolate products from unreacted starting material .

Properties

IUPAC Name

(2S)-4-methylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h8H,1,5-6H2,2-4H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLGRIBXGPATMA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=C)C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617427
Record name 1-(tert-Butoxycarbonyl)-4-methylidene-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84348-38-9
Record name 1-(tert-Butoxycarbonyl)-4-methylidene-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BOC-4-METHYLENE-L-PROLINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

N-Boc-4-methylene-L-proline
N-Boc-4-methylene-L-proline
N-Boc-4-methylene-L-proline
N-Boc-4-methylene-L-proline
N-Boc-4-methylene-L-proline
N-Boc-4-methylene-L-proline

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